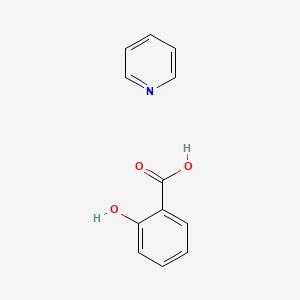

2-Hydroxybenzoic acid;pyridine

Description

Fundamental Concepts of Organic Acid-Base Co-crystallization and Salt Formation

In organic solid-state chemistry, combining an acid and a base can result in either a salt or a co-crystal. chemrxiv.org A co-crystal is a multi-component molecular complex where the constituents are typically held together by non-ionic interactions, most notably hydrogen bonds. acs.org In this case, the components are neutral molecules. chemrxiv.org Conversely, a salt is formed when a proton is transferred from the acid to the base, resulting in an ionic pair held together primarily by strong electrostatic or Coulombic forces. chemrxiv.orgresearchgate.net

The formation of a salt versus a co-crystal can often be predicted by the "pKa rule". This rule of thumb states that the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa) is a key determinant. chemrxiv.orgchemrxiv.org

Table 1: The ΔpKa Rule for Predicting Salt vs. Co-crystal Formation

| ΔpKa (pKa of protonated base - pKa of acid) | Expected Outcome |

|---|---|

| ≤ 1 (or < -1) | Co-crystal formation is expected. chemrxiv.orgacs.org |

| > 3 (or > 4) | Salt formation is favored. chemrxiv.orgacs.org |

This table summarizes the general guidelines for predicting the outcome of an acid-base combination based on the ΔpKa values found in the literature. chemrxiv.orgacs.org

It is important to note that this rule is not absolute. Factors such as pressure can influence the equilibrium between a co-crystal and a salt. chemrxiv.orgacs.org Studies have shown that applying isotropic pressure can induce a co-crystal to salt conversion by enhancing electrostatic interactions and favoring the more compact ionic configurations. chemrxiv.orgacs.org

Significance of 2-Hydroxybenzoic Acid (Salicylic Acid) and Pyridine (B92270) in Chemical Systems

Both 2-hydroxybenzoic acid and pyridine are fundamental building blocks in chemistry, each with distinct properties that make their combination a subject of significant research interest.

2-Hydroxybenzoic Acid (Salicylic Acid): Salicylic (B10762653) acid is a monohydroxybenzoic acid, a type of phenolic acid that is a precursor to a wide range of other compounds, most notably acetylsalicylic acid (aspirin). researchgate.netwikipedia.org Its structure contains two key functional groups: a carboxylic acid group and a hydroxyl group. researchgate.net This dual functionality allows it to act as a versatile hydrogen bond donor. The crystal structure of pure salicylic acid features centrosymmetric dimers formed by hydrogen bonds between the carboxylic acid groups, with an additional intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net Industrially, it is manufactured from sodium phenolate (B1203915) and carbon dioxide under high temperature and pressure in the Kolbe-Schmitt reaction. wikipedia.org

Pyridine: Pyridine is a basic heterocyclic organic compound. Its nitrogen atom provides a site for hydrogen bond acceptance, making it a common co-former in the design of co-crystals. nih.gov The interaction between a carboxylic acid and a pyridine ring is a robust and frequently utilized hydrogen-bonding motif, often referred to as the acid-pyridine heterosynthon. nih.govacs.org This interaction is central to the formation of many multi-component crystalline materials. acs.org

Table 2: Physicochemical Properties of 2-Hydroxybenzoic Acid and Pyridine

| Property | 2-Hydroxybenzoic Acid | Pyridine |

|---|---|---|

| IUPAC Name | 2-Hydroxybenzoic acid | Pyridine |

| Synonyms | Salicylic acid, o-hydroxybenzoic acid wikipedia.orgstenutz.eu | Azine, Azabenzene |

| CAS Number | 69-72-7 wikipedia.orgnist.gov | 110-86-1 |

| Molecular Formula | C₇H₆O₃ wikipedia.orgnist.gov | C₅H₅N |

| Molar Mass | 138.12 g/mol wikipedia.orgnist.gov | 79.10 g/mol |

| Appearance | White crystalline powder wikipedia.orgchemicalbook.com | Colorless liquid |

| Melting Point | 158-162 °C tcichemicals.com | -41.6 °C |

| Boiling Point | 211 °C (at 20 mmHg) wikipedia.org | 115.2 °C |

| pKa | 2.97 (for -COOH group) wikipedia.org | 5.21 (for pyridinium (B92312) ion) chemrxiv.org |

| Solubility in Water | 2.48 g/L at 25 °C wikipedia.org | Miscible |

This table compiles key properties for 2-hydroxybenzoic acid and pyridine from various chemical data sources. chemrxiv.orgwikipedia.orgstenutz.eunist.govchemicalbook.comtcichemicals.com

Overview of Supramolecular Interactions in Organic Solid-State Chemistry

Supramolecular chemistry is the study of chemical systems composed of a discrete number of assembled molecular subunits. researchgate.net In the context of organic solid-state chemistry, it focuses on the non-covalent interactions that direct the assembly of molecules into well-defined crystal lattices. These interactions are weaker than covalent bonds but are highly directional and crucial for crystal engineering.

The key interactions in systems like 2-hydroxybenzoic acid-pyridine include:

Hydrogen Bonds: These are the most important interactions in acid-base systems. researchgate.net The formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons, is a cornerstone of crystal engineering. The most common synthons in acid-pyridine systems are the acid-pyridine heterosynthon (O-H···N) and the acid-acid homosynthon (O-H···O). acs.orgmdpi.com The presence of additional functional groups, like the hydroxyl group in salicylic acid, can lead to more complex, multi-point synthons. mdpi.com

The interplay of these forces dictates the final supramolecular architecture, influencing the physical properties of the resulting solid. acs.orgfigshare.com By understanding and controlling these interactions, chemists can design new crystalline materials with specific, desired properties. mdpi.com

Properties

CAS No. |

15039-34-6 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;pyridine |

InChI |

InChI=1S/C7H6O3.C5H5N/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-6-5-3-1/h1-4,8H,(H,9,10);1-5H |

InChI Key |

ONSYFGRVJCIZKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxybenzoic Acid Pyridine Adducts

Solution-Phase Crystallization Techniques

Solution-based methods are the most common approaches for preparing high-quality single crystals of molecular adducts, including those of 2-hydroxybenzoic acid and pyridine (B92270). nih.gov These techniques involve dissolving the constituent molecules in a suitable solvent system and inducing crystallization through various means. The success of these methods hinges on the differential solubility of the starting materials and the final adduct under the chosen experimental conditions. nih.govnih.gov

The slow evaporation technique is a widely utilized and straightforward method for growing single crystals suitable for X-ray diffraction analysis. nih.govugr.es The process involves dissolving stoichiometric amounts of 2-hydroxybenzoic acid and pyridine in a common solvent or solvent mixture. The resulting solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over a period of several days. nih.govresearchgate.net As the solvent volume decreases, the solution becomes supersaturated with respect to the adduct, leading to nucleation and subsequent crystal growth.

The general procedure involves:

Dissolving 2-hydroxybenzoic acid and pyridine in an appropriate stoichiometric ratio (e.g., 1:1) in a selected solvent. acs.org

Filtering the solution to remove any particulate impurities.

Covering the container with a perforated lid (e.g., parafilm with pinholes) to control the rate of evaporation.

Allowing the solvent to evaporate at a constant temperature until crystals are formed. nih.gov

This method has been successfully used to prepare a wide range of acid-pyridine cocrystals. acs.org

The choice of solvent is a critical parameter in solution-phase crystallization, as its properties can significantly influence the outcome of the synthesis. acs.orgnih.gov The solvent's polarity, proton-donating, and proton-accepting capabilities can affect the solubility of the individual components and the resulting adduct, and can even determine whether a cocrystal or a salt is formed. rsc.org

In the context of the 2-hydroxybenzoic acid-pyridine system, the solvent can interact with the acid and base, influencing the equilibrium of proton transfer. Solvents with high polarity and proton-donating or -accepting abilities can compete for hydrogen bonding sites, potentially inhibiting adduct formation or leading to the crystallization of solvates (where solvent molecules are incorporated into the crystal lattice). acs.orgresearchgate.net To circumvent this, solvent mixtures can be employed to suppress solvate formation and fine-tune the solubility differences between the components. acs.orgresearchgate.net For instance, using a mixture of solvents can create an environment where the desired adduct is thermodynamically favored over any potential solvates. acs.org

Table 1: Effect of Solvent Properties on Adduct Formation

| Solvent Property | Potential Influence on 2-Hydroxybenzoic Acid-Pyridine System | Reference |

| High Polarity | Can stabilize ionic species, potentially favoring the formation of a pyridinium (B92312) 2-hydroxybenzoate salt over a neutral cocrystal. | rsc.org |

| Proton-Donating (e.g., alcohols) | May compete with the carboxylic acid's hydroxyl group for hydrogen bonding to the pyridine nitrogen. | acs.org |

| Proton-Accepting (e.g., DMSO, DMF) | Can compete with the pyridine nitrogen for hydrogen bonding with the carboxylic acid proton. | acs.org |

| Aprotic, Nonpolar (e.g., hexane, toluene) | Generally, have lower solubility for the polar starting materials but are less likely to interfere with the primary acid-pyridine hydrogen bond formation. | nih.gov |

Solid-State Mechanochemical Synthesis Routes

Mechanochemical methods, which involve the use of mechanical energy to induce chemical reactions, offer an efficient and environmentally friendly alternative to solution-based synthesis. nih.govnih.gov These solid-state techniques, such as grinding or milling, often require little to no solvent, reducing waste and the risk of solvate formation. nih.gov

Neat Grinding: In this method, stoichiometric amounts of 2-hydroxybenzoic acid and pyridine are ground together in a mortar and pestle or a ball mill. The mechanical force brings the reactants into close contact, breaking down the crystal lattices and facilitating the formation of new hydrogen bonds to yield the adduct. nih.gov

Liquid-Assisted Grinding (LAG): The efficiency of mechanochemical synthesis can be enhanced by adding a catalytic amount of a liquid. This technique, known as liquid-assisted grinding (LAG) or solvent-drop grinding, accelerates the reaction kinetics. nih.gov The added liquid acts as a transport medium, increasing molecular mobility and facilitating the alignment of molecules necessary for cocrystal formation. nih.gov This method has been shown to be a cost-effective and green approach for discovering and preparing cocrystals. ugr.es The choice of the grinding liquid can also influence which polymorphic form of the adduct crystallizes. nih.gov

Preparation of Substituted Pyridinium 2-Hydroxybenzoate Salts

The interaction between a substituted benzoic acid and a substituted pyridine can result in either a neutral cocrystal or an ionic salt, where a proton is transferred from the acid to the base. The outcome is largely governed by the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa = pKa(pyridinium ion) - pKa(carboxylic acid)). rsc.org

A general guideline suggests:

ΔpKa < 0: A cocrystal is typically formed.

ΔpKa > 3: A salt is almost always formed.

0 < ΔpKa < 3: This is an intermediate "uncertainty" region where either a cocrystal or a salt may form, depending on other factors like solvent and crystal packing energies. rsc.org

The synthesis of substituted pyridinium 2-hydroxybenzoate salts can be achieved by reacting 2-hydroxybenzoic acid with a pyridine derivative that has a sufficiently high pKa to ensure proton transfer. For example, reacting 2-hydroxybenzoic acid with a pyridine base where the resulting ΔpKa is greater than 2-3 is likely to yield a salt. rsc.org

The preparation method is often similar to solution-phase crystallization, where the acid and the substituted pyridine are dissolved in a suitable solvent and the resulting salt is crystallized. rsc.org

Table 2: Predicted Product Based on ΔpKa for Benzoic Acid-Pyridine Pairs

| Acid | Base | Acid pKa | Base pKa | ΔpKa | Predicted Product | Reference |

| 4-Nitrobenzoic Acid | 4-Aminopyridine | 3.44 | 9.11 | 5.67 | Salt | rsc.org |

| Benzoic Acid | 4-Dimethylaminopyridine | 4.20 | 9.70 | 5.50 | Salt | rsc.org |

| 2-Hydroxybenzoic Acid | Pyridine | 2.98 | 5.25 | 2.27 | Salt or Cocrystal (in uncertainty region) | rsc.org |

| 4-Aminobenzoic Acid | 3-Chloropyridine | 4.92 | 2.84 | -2.08 | Cocrystal | rsc.org |

Note: pKa values are approximate and can vary with conditions. The data is illustrative of the principle.

Another route to forming substituted pyridinium salts involves the Menschutkin reaction, where a pyridine derivative undergoes N-alkylation with an organic halide to produce a quaternary pyridinium salt. nih.gov While this does not directly involve 2-hydroxybenzoic acid in the primary reaction, the resulting substituted pyridinium halide could potentially undergo an ion exchange reaction to form the desired 2-hydroxybenzoate salt.

Green Chemistry Principles in Adduct Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of molecular adducts. abcr-mefmo.org

Key green approaches for the synthesis of 2-hydroxybenzoic acid-pyridine adducts include:

Mechanochemistry: As discussed, neat and liquid-assisted grinding are inherently green methods because they significantly reduce or eliminate the need for bulk solvents. nih.govnih.gov

Use of Greener Solvents: When solution-based methods are necessary, the selection of environmentally benign solvents, such as water, ethanol (B145695), or supercritical CO₂, is preferred over hazardous chlorinated or aromatic solvents.

Atom Economy: The formation of adducts is a highly atom-economical process, as it is an addition reaction where all atoms of the reactants are incorporated into the final product, generating no byproducts.

Energy Efficiency: Mechanochemical syntheses are often faster and require less energy input compared to solution-based methods that may involve prolonged heating to dissolve reactants or heating under reflux. nih.gov The use of microwave irradiation is another technique that can reduce reaction times and energy consumption. njit.edu

The synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid has been a model for developing greener synthetic routes, such as replacing corrosive catalysts like sulfuric acid with solid acid catalysts or less hazardous acids like phosphoric acid. njit.edugoogle.comgoogle.com These principles can be extrapolated to the synthesis of 2-hydroxybenzoic acid adducts, emphasizing catalyst choice and solvent reduction to minimize environmental impact.

Supramolecular Architecture and Crystal Engineering of 2 Hydroxybenzoic Acid Pyridine Systems

Primary Supramolecular Synthons: Carboxylic Acid-Pyridine Heterosynthon Formation

In the crystal engineering of acid-base adducts, the carboxylic acid-pyridine heterosynthon is a notably robust and frequently occurring structural motif. rsc.orgacs.org This interaction, which involves a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, is a primary driving force in the co-crystallization of 2-hydroxybenzoic acid and pyridine. A Cambridge Structural Database (CSD) analysis highlights the persistence of this synthon, showing a 98% occurrence in crystal structures containing both carboxylic acid and pyridine moieties in the absence of other competing hydrogen bond donors or acceptors. acs.orgfigshare.com This high frequency underscores its reliability as a tool for supramolecular synthesis. rsc.org The formation of this heterosynthon is generally favored over the corresponding carboxylic acid-carboxylic acid homosynthon. acs.orgrsc.orguky.edu

The interaction between the carboxylic acid group of 2-hydroxybenzoic acid and the nitrogen of pyridine can result in two distinct outcomes: the formation of a neutral hydrogen-bonded cocrystal or an ionic salt via proton transfer. In a cocrystal, the acidic proton remains attached to the carboxylic acid, forming an O-H···N hydrogen bond. In a salt, the proton is fully transferred from the acid to the more basic pyridine nitrogen, resulting in a carboxylate anion and a pyridinium (B92312) cation, held together by a charge-assisted N⁺-H···O⁻ hydrogen bond. acs.org

The outcome is often a delicate balance influenced by the crystalline environment and the relative acidity and basicity of the components. nih.gov For instance, the reaction of salicylic (B10762653) acid with 3-hydroxypyridine (B118123) results in proton transfer to form a salt, creating an extended network of hydrogen bonds. researchgate.netresearchgate.net Conversely, its reaction with 2-hydroxypyridine (B17775) (which exists as the 2-pyridone tautomer) yields a discrete, neutral cocrystal assembly. researchgate.netresearchgate.net Some systems exist on a "salt-cocrystal continuum," where the proton may even be shared between the acid and base. acs.orgnih.gov

The ΔpKa rule is a widely used guideline for predicting whether a reaction between an acid and a base will result in a salt or a cocrystal. This rule is based on the difference between the pKa value of the protonated base and the pKa of the acid (ΔpKa = pKa(baseH⁺) - pKa(acid)).

ΔpKa < 0 : A cocrystal is the likely product. researchgate.netresearchgate.net

ΔpKa > 3 : Salt formation is strongly favored. acs.orgresearchgate.netresearchgate.net

0 ≤ ΔpKa ≤ 3 : This is an intermediate or "gray" zone where the outcome is less predictable, and either a salt or a cocrystal may form. acs.orgresearchgate.net

For acid-pyridine complexes, it has been observed that proton transfer to form a salt generally occurs at ΔpKa values above 3, while cocrystals form at values below 0. researchgate.net The intermediate range shows a predominance of salt formation over cocrystals. researchgate.net However, the crystalline environment, including solvation, plays a crucial role. rsc.org For unsolvated crystals, the point of 50% probability for salt formation occurs at a ΔpKa of approximately 1.4. rsc.org The presence of other molecules, like water, in the crystal lattice can shift this balance. rsc.org Therefore, while the ΔpKa rule is a useful predictor, it is not absolute, especially in the intermediate range where subtle energetic contributions from the crystal packing can dictate the final structure. acs.orgchemrxiv.org

ΔpKa Rule for Predicting Salt vs. Cocrystal Formation

| ΔpKa Range | Predicted Outcome | Certainty |

|---|---|---|

| < 0 | Cocrystal (Hydrogen Bonding) | High |

| 0 to 3 | Cocrystal or Salt | Uncertain ("Gray Area") |

| > 3 | Salt (Proton Transfer) | High |

Secondary Intermolecular Interactions

Aromatic π-π stacking is a significant secondary interaction in 2-hydroxybenzoic acid-pyridine systems, arising from the attractive, noncovalent forces between the electron clouds of the aromatic rings. acs.orgnih.gov These interactions can manifest in different arrangements, such as face-to-face or offset stacking, and play a crucial role in directing the crystal packing. researchgate.net For example, in the crystal structure of a salt formed between nicotine (B1678760) and a derivative of salicylic acid, the anions form π-π associated stacks that are parallel to the nicotinium cation chains. nih.gov Similarly, in cocrystals of 2,4-pyridinedicarboxylic acid with nicotinamide, layers are stacked along the crystallographic axis via face-to-face π-π interactions between pyridine rings. nih.gov The presence and geometry of these stacking interactions can significantly influence the physicochemical properties of the resulting solid. acs.org

Beyond the primary acid-pyridine synthon, other hydrogen bonding motifs contribute to the stability and dimensionality of the crystal structure. These include C-H···O, C-H···N, and O-H···O interactions.

C-H···O and C-H···N Bonds: Though weaker than conventional hydrogen bonds, these interactions are ubiquitous and important in defining the crystal packing. In some acid-base adducts, C-H···O interactions link molecular chains into a more complex three-dimensional structure. nih.govmdpi.com

O-H···O Bonds: In addition to the intramolecular hydrogen bond present within the 2-hydroxybenzoic acid molecule between its own hydroxyl and carboxyl groups, intermolecular O-H···O bonds can form. nih.govnih.gov For example, in the solid state of pure salicylic acid, the carboxylic acid groups form dimeric structures through O-H···O hydrogen bonds. nih.gov In cocrystals, similar interactions can occur between the acid and other hydrogen bond acceptors or between acid molecules themselves if the primary heterosynthon does not dominate exclusively. acs.org

These secondary interactions often form recognizable patterns, or graph sets, such as the common R²₂(8) ring motif formed by a pair of parallel hydrogen bonds. mdpi.comacs.orgacs.org

Key Intermolecular Interactions in 2-Hydroxybenzoic Acid-Pyridine Systems

| Interaction Type | Description | Role in Crystal Structure |

|---|---|---|

| Primary: O-H···N (Carboxylic Acid-Pyridine) | Strong hydrogen bond between the acid's -COOH group and pyridine's nitrogen. Can be neutral (cocrystal) or ionic (salt). | Forms the primary supramolecular heterosynthon, directing the initial assembly of acid and base molecules. rsc.org |

| Secondary: π-π Stacking | Non-covalent interaction between the aromatic rings of salicylic acid and pyridine. | Stabilizes the crystal lattice by organizing molecules into stacks or layers. acs.orgnih.gov |

| Secondary: O-H···O Hydrogen Bonding | Interaction between hydroxyl and/or carboxyl groups. Can be intra- or intermolecular. | Forms dimers or extended chains, contributing to the overall hydrogen-bonding network. nih.govacs.org |

| Secondary: C-H···O / C-H···N Hydrogen Bonding | Weak hydrogen bonds involving aromatic or aliphatic C-H donors and oxygen or nitrogen acceptors. | Provides additional stabilization and links primary structural motifs into a 3D network. nih.govmdpi.com |

Influence of Substituents on Supramolecular Assembly and Packing

The introduction of substituents onto either the 2-hydroxybenzoic acid or the pyridine ring can profoundly influence the resulting supramolecular assembly and crystal packing. By strategically modifying the steric and electronic properties of the interacting molecules, crystal engineers can control the formation of specific synthons and, consequently, the final crystal structure.

For example, introducing bulky functional groups to molecules that contain both carboxylic acid and pyridine functionalities can be used to selectively promote the formation of the desired carboxylic acid-pyridine heterosynthon over the competing carboxylic acid-carboxylic acid homosynthon. rsc.orguky.edu A combinatorial approach, using a matrix of 4-substituted benzoic acids and 4-substituted pyridines, has been employed to explore the structural landscape of acid-pyridine cocrystals, demonstrating how varying substituents provides insight into the formation of secondary synthons. acs.org The use of iodo- or bromo-substituted benzoic acids in reactions with pyridine-containing molecules can lead to the formation of halogen bonds (e.g., I···N, Br···N, I···O) that act in concert with hydrogen bonds to build extended 1-D and 2-D architectures with predictable connectivity. nih.gov These findings illustrate that chemical substitution is a powerful tool for tuning intermolecular interactions and guiding the self-assembly process toward new solid-state structures with desired properties.

Polymorphism and Pseudopolymorphism in Solid-State Adducts

The ability of a chemical substance to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physicochemical properties. When solvent molecules are incorporated into the crystal lattice, the resulting forms are termed pseudopolymorphs, which include solvates and hydrates. The study of polymorphism and pseudopolymorphism is critical in crystal engineering, as the selection of a specific solid form can significantly impact the material's characteristics.

Solvate and Hydrate Formation

The incorporation of solvent molecules into the crystal lattice of a 2-Hydroxybenzoic acid-pyridine adduct leads to the formation of pseudopolymorphs, specifically solvates or, when the solvent is water, hydrates. The formation and structure of these crystalline solids are dependent on the nature of the solvent and the specific hydrogen bonding sites available on the acid and pyridine molecules.

Hydrate formation in systems containing 2-Hydroxybenzoic acid (salicylic acid) has been studied, revealing how water molecules interact with the functional groups of the acid. mdpi.com In the gas phase, salicylic acid has been observed to form complexes with up to four water molecules. mdpi.com In these hydrated clusters, the water molecules tend to form a chain or cycle that interacts with the carboxylic acid group. mdpi.com For instance, in a monohydrated complex, the primary intermolecular interaction is the hydrogen bond between the carboxylic acid's hydroxyl group and the water molecule. mdpi.com As more water molecules are added, they can form extended hydrogen-bonded networks. mdpi.com

In a crystalline adduct with pyridine, water molecules can act as a "supramolecular linkage," forming hydrogen bonds with both the 2-Hydroxybenzoic acid and the pyridine components, as well as with other water molecules. nih.gov This can stabilize the crystal structure in a unique arrangement distinct from the anhydrous form. The water molecules can bridge between the carboxylic acid groups, the hydroxyl groups, or even the pyridine nitrogen, satisfying the hydrogen bond donor and acceptor capabilities of the components and leading to a more robust hydrogen-bonded network. nih.govchemrxiv.org The presence of the intramolecular hydrogen bond in 2-Hydroxybenzoic acid between the ortho-hydroxyl group and the carbonyl oxygen is a key structural feature that influences how external molecules, like water or pyridine, can dock and form further intermolecular connections. researchgate.net

The formation of solvates with organic solvents is also a possibility. The choice of solvent during crystallization can be critical in determining whether a solvate is formed and its specific structure. researchgate.netnih.gov Solvents with strong hydrogen bond acceptor or donor capabilities can compete with or complement the primary acid-pyridine interaction, leading to their inclusion in the crystal lattice. chemrxiv.org

Table 1: Structural Features of 2-Hydroxybenzoic Acid Hydrates (Theoretical and Experimental Gas-Phase Studies)

| Complex | Number of Water Molecules | Primary Interaction Motif | Key Features |

|---|---|---|---|

| SA-w | 1 | A single water molecule interacts with the carboxylic acid group. mdpi.com | The dominant interaction is the O-H···Ow hydrogen bond from the carboxylic acid to the water. mdpi.com |

| SA-w₂ | 2 | A chain of two water molecules closes a cycle with the carboxyl group. mdpi.com | The two water molecules are arranged similarly to a water dimer interacting with the acid. mdpi.com |

| SA-w₃ | 3 | A chain of three water molecules forms a 10-membered ring with the carboxyl group. mdpi.com | The presence of the third water molecule alters the planarity of the complex. mdpi.com |

| SA-w₄ | 4 | Appears as the dihydrated complex (SA-w₂) capturing a second water dimer. mdpi.com | The trend of forming a single cyclic chain of water molecules with the carboxyl group is broken. mdpi.com |

Data derived from computational and rotational spectroscopy studies of salicylic acid (SA) and its water complexes. mdpi.com

Packing Polymorphism Analysis

Packing polymorphism occurs when molecules or supramolecular synthons arrange themselves in different ways in the crystal lattice, resulting in multiple crystal forms with the same chemical composition. rsc.orgrsc.org For the 2-Hydroxybenzoic acid-pyridine system, this would involve different three-dimensional arrangements of the fundamental acid-pyridine hydrogen-bonded units.

While specific studies on packing polymorphism in the 2-Hydroxybenzoic acid-pyridine (1:1) adduct are not extensively detailed in the cited literature, research on closely related systems provides significant insight. A notable example is the polymorphism observed in the cocrystals of 2-Hydroxybenzoic acid and 4,4'-bipyridine (B149096). rsc.orgresearchgate.net In this system, two polymorphic forms were identified, both of which are constructed from the same fundamental acid-pyridine supramolecular synthon. rsc.org The key difference between the polymorphs lies not in the primary hydrogen bond but in the subsequent spatial arrangement—or packing—of these synthons. researchgate.netrsc.org

This phenomenon is classified as packing polymorphism. rsc.org The existence of such polymorphs is often solvent-dependent, where crystallization from different solvents can yield different crystal forms. rsc.orgresearchgate.net The energy differences between packing polymorphs can be very small, which may lead to their concomitant crystallization or challenges in reproducing a specific form. researchgate.net

In the case of an adduct between 2-Hydroxybenzoic acid and pyridine, it is highly probable that packing polymorphism could occur. The primary O-H···N hydrogen bond would form a robust supramolecular synthon. These synthons could then pack into different crystalline architectures stabilized by weaker interactions like C-H···O bonds, π-π stacking, or other van der Waals forces. Variations in these secondary interactions would constitute the basis for different packing polymorphs.

Table 2: Crystallographic Data for Polymorphs of the 2-Hydroxybenzoic Acid:4,4'-Bipyridine System

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 11.201(2) | 11.233(2) |

| b (Å) | 11.082(2) | 11.082(2) |

| c (Å) | 13.911(3) | 13.882(3) |

| **β (°) ** | 102.50(3) | 102.43(3) |

| **Volume (ų) ** | 1686.0(6) | 1688.1(6) |

| Z | 4 | 4 |

This table illustrates packing polymorphism in a closely related system. The two forms have the same components but differ in their crystallographic parameters, indicating a different packing arrangement. Data obtained from a study on polymorphic cocrystals of salicylic acid:4,4'-bipyridine. rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Hydroxybenzoic Acid Pyridine Systems

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. For the 2-Hydroxybenzoic acid-pyridine system, SCXRD analysis reveals the formation of a co-crystal where the acidic proton of the carboxylic acid group of 2-Hydroxybenzoic acid transfers to the nitrogen atom of the pyridine (B92270) molecule. This proton transfer results in the formation of a pyridinium (B92312) cation and a 2-hydroxybenzoate anion, which are held together by strong N⁺-H···O⁻ hydrogen bonds.

The crystal structure of a 1:1 co-crystal of 2-Hydroxybenzoic acid and pyridine would typically be determined by collecting X-ray diffraction data on a suitable single crystal. The resulting data allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal evidence of the ionic nature of the interaction. For instance, the C-O bond lengths in the carboxylate group of the 2-hydroxybenzoate anion would be expected to be intermediate between a single and double bond, and the C-N-C bond angle in the pyridinium cation would be slightly different from that in neutral pyridine. These structural details are crucial for understanding the stability and properties of the co-crystal.

| Parameter | Typical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. |

| N-H···O distance | ~2.6 - 2.8 Å | Indicates a strong hydrogen bond between the pyridinium cation and the carboxylate anion. |

| C-O bond lengths (carboxylate) | ~1.25 Å | Intermediate bond length confirms the delocalization of the negative charge in the carboxylate group. |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, making it invaluable for phase identification and purity assessment of co-crystals. americanpharmaceuticalreview.comunits.it In the context of the 2-Hydroxybenzoic acid-pyridine system, PXRD is used to confirm the formation of a new crystalline phase distinct from the individual starting materials.

The PXRD pattern of the 2-Hydroxybenzoic acid-pyridine co-crystal will exhibit a unique set of diffraction peaks at specific 2θ angles, which are different from the peaks of pure 2-Hydroxybenzoic acid and pyridine. This confirms that a new solid phase has been formed. americanpharmaceuticalreview.com Furthermore, PXRD can be used to assess the purity of the co-crystal sample. The absence of peaks corresponding to the starting materials indicates a complete reaction and a pure co-crystal phase. rsc.org The technique is also crucial for studying polymorphism, the ability of a substance to exist in more than one crystal form, which can have different physical properties. mdpi.com

| Sample | Characteristic 2θ Peaks (°) | Interpretation |

| 2-Hydroxybenzoic Acid | Unique set of peaks | Fingerprint of the pure starting material. |

| Pyridine (at low temp.) | Unique set of peaks | Fingerprint of the pure starting material. |

| 2-Hydroxybenzoic Acid-Pyridine Co-crystal | New, distinct set of peaks | Confirmation of the formation of a new crystalline phase. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions within a material. nih.govresearchgate.net These techniques are particularly powerful for studying the 2-Hydroxybenzoic acid-pyridine system.

Identification of Functional Groups and Protonation States

FTIR and Raman spectra of the 2-Hydroxybenzoic acid-pyridine co-crystal show significant changes compared to the spectra of the individual components, providing clear evidence of co-crystal formation and proton transfer.

In the FTIR spectrum of the co-crystal, the broad O-H stretching band of the carboxylic acid dimer in pure 2-Hydroxybenzoic acid (typically around 2500-3300 cm⁻¹) disappears. sphinxsai.com Concurrently, a new broad band appears, which is attributed to the N⁺-H stretching vibration of the pyridinium cation. The sharp C=O stretching vibration of the carboxylic acid (around 1650-1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically found around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. nih.gov

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. aascit.org The ring breathing modes of the pyridine ring are sensitive to protonation and show shifts upon co-crystal formation. researchgate.net

| Vibrational Mode | 2-Hydroxybenzoic Acid (cm⁻¹) | Pyridine (cm⁻¹) | 2-Hydroxybenzoic Acid-Pyridine Co-crystal (cm⁻¹) | Interpretation |

| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) | - | Absent | Disappearance indicates deprotonation of the carboxylic acid. |

| C=O stretch (Carboxylic Acid) | ~1655 | - | Absent | Disappearance indicates conversion of the carboxylic acid to a carboxylate. |

| COO⁻ asymmetric stretch | - | - | ~1580 | Appearance confirms the presence of the carboxylate anion. |

| COO⁻ symmetric stretch | - | - | ~1400 | Appearance confirms the presence of the carboxylate anion. |

| Pyridine ring modes | - | Multiple bands | Shifted bands | Shifts indicate the formation of the pyridinium cation. |

Analysis of Hydrogen Bond Networks

Vibrational spectroscopy is highly sensitive to hydrogen bonding. aascit.org The formation of the strong N⁺-H···O⁻ hydrogen bond in the 2-Hydroxybenzoic acid-pyridine co-crystal leads to significant shifts in the vibrational frequencies of the involved functional groups. The N⁺-H stretching frequency is a direct probe of the strength of this hydrogen bond. Additionally, out-of-plane bending modes can also provide information about the hydrogen bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the 2-Hydroxybenzoic acid-pyridine system, ¹H and ¹³C NMR provide further evidence for the formation of a complex and proton transfer.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid in 2-Hydroxybenzoic acid, which is typically a broad singlet at high chemical shift (δ > 10 ppm), disappears upon addition of pyridine. chemicalbook.comhmdb.castackexchange.com A new, broad signal corresponding to the N⁺-H proton of the pyridinium cation appears at a downfield chemical shift. The chemical shifts of the aromatic protons of both the 2-hydroxybenzoate and pyridinium rings are also affected by the change in the electronic environment upon complex formation. hmdb.caresearchgate.netpw.edu.pl

Similarly, the ¹³C NMR spectrum will show a shift in the resonance of the carboxylate carbon, indicating a change in its electronic environment. The carbon atoms of the pyridine ring will also experience shifts upon protonation.

| Nucleus | 2-Hydroxybenzoic Acid (ppm) | Pyridine (ppm) | 2-Hydroxybenzoic Acid-Pyridine Complex (ppm) | Interpretation |

| ¹H (COOH) | >10 (broad) | - | Absent | Deprotonation of the carboxylic acid. |

| ¹H (Pyridine, α-protons) | - | ~8.6 | Shifted | Change in electronic environment upon protonation. |

| ¹³C (C=O) | ~170 | - | Shifted | Change in electronic environment of the carboxyl group. |

| ¹³C (Pyridine, α-carbon) | - | ~150 | Shifted | Change in electronic environment upon protonation. |

UV-Visible and Photoluminescence Spectroscopy for Electronic Structure and Optical Transparency

UV-Visible and photoluminescence spectroscopy can provide insights into the electronic structure and optical properties of the 2-Hydroxybenzoic acid-pyridine system. The formation of the co-crystal can lead to changes in the electronic absorption and emission spectra compared to the individual components.

The UV-Visible spectrum of the co-crystal may show a shift in the absorption bands of 2-Hydroxybenzoic acid and pyridine due to the charge transfer interaction between the two molecules. New absorption bands, corresponding to the charge transfer complex, might also appear. The optical transparency of the co-crystal can be assessed from the UV-Visible spectrum, which is important for potential applications in optical materials.

Photoluminescence spectroscopy can reveal information about the excited state properties of the co-crystal. Changes in the emission wavelength and quantum yield upon co-crystal formation can indicate the nature of the intermolecular interactions in the excited state.

| Property | 2-Hydroxybenzoic Acid | Pyridine | 2-Hydroxybenzoic Acid-Pyridine Co-crystal | Interpretation |

| UV-Vis λmax | ~300 nm | ~250 nm | Shifted bands, possible new charge-transfer band | Alteration of electronic transitions upon complexation. |

| Optical Transparency | Material dependent | Material dependent | Can be high in the visible region | Suitability for optical applications. |

| Photoluminescence Emission | May be fluorescent | Generally non-fluorescent | May exhibit new or altered emission | Indicates changes in excited state properties and intermolecular interactions. |

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) of Solid Forms

The thermal stability and decomposition characteristics of solid forms of the 2-hydroxybenzoic acid-pyridine system are crucial for understanding their physical properties and potential applications. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable insights into the thermal events that occur as the material is heated. These analyses can reveal information about melting, decomposition, and the presence of solvates.

When 2-hydroxybenzoic acid (salicylic acid) and pyridine are combined, they can form a cocrystal or a salt, which will exhibit a unique thermal profile distinct from the individual components. The formation of such a new solid phase is often evidenced by changes in melting points and decomposition patterns.

Research Findings:

Studies on related systems, such as the cocrystal of 2-hydroxybenzoic acid with other nitrogen-containing heterocycles, have demonstrated the utility of TGA and DTA in characterizing these materials. For instance, the thermal analysis of a physical mixture of two components that form a cocrystal upon heating often shows an exothermic peak in the DTA or Differential Scanning Calorimetry (DSC) curve immediately following an endothermic event associated with eutectic melting. This exotherm signifies the formation of the more stable cocrystal phase.

In the case of the 2-hydroxybenzoic acid-pyridine system, the resulting solid form is expected to have a distinct melting point. The DTA curve would show an endothermic peak corresponding to this melting event. Subsequent heating would lead to the decomposition of the compound.

Thermogravimetric analysis of the 2-hydroxybenzoic acid-pyridine adduct would typically show a single or multi-step decomposition process. The TGA curve plots the percentage of mass loss against temperature. For the 2-hydroxybenzoic acid-pyridine system, the initial mass loss would likely correspond to the volatilization of pyridine, followed by the decomposition of the 2-hydroxybenzoic acid moiety. The decomposition of 2-hydroxybenzoic acid itself is known to occur in a single step.

While specific experimental data for the 1:1 adduct of 2-hydroxybenzoic acid and pyridine is not extensively reported, data from analogous compounds, such as 2-amino 5-methyl pyridinium salicylate (B1505791), can provide valuable insights. The thermal analysis of 2-amino 5-methyl pyridinium salicylate shows that the material is stable up to approximately 170°C, with an endothermic peak around 169.65°C corresponding to its melting point. This is followed by a sharp endothermic peak at 231.10°C, indicating decomposition. This suggests that the 2-hydroxybenzoic acid-pyridine adduct would also exhibit thermal stability within a similar temperature range before undergoing decomposition.

The following table summarizes the expected thermal analysis data for the 2-hydroxybenzoic acid-pyridine system based on the analysis of related compounds.

| Thermal Event | Technique | Approximate Temperature (°C) | Observation |

| Melting | DTA/DSC | Varies (depends on solid form) | Endothermic peak |

| Decomposition | TGA | > 170 | Mass loss |

| Decomposition | DTA/DSC | > 200 | Endothermic/Exothermic peak(s) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a primary method for studying the properties of molecular systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing co-crystals like the one formed between 2-hydroxybenzoic acid (salicylic acid) and pyridine (B92270).

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of the atoms in the 2-hydroxybenzoic acid;pyridine complex, corresponding to a minimum on the potential energy surface. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The 2-hydroxybenzoic acid molecule itself features a significant intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring (S(6) motif). nih.govacs.org This interaction influences the conformation of the acid, holding the hydroxyl and carboxylic acid groups in a nearly planar arrangement with the benzene (B151609) ring. Upon forming the complex with pyridine, this intramolecular bond persists.

Conformational analysis explores different possible spatial arrangements. For the this compound complex, this involves the relative orientation of the two molecules. The most stable conformation is typically one where the O-H···N hydrogen bond is nearly linear. The C-N-C bond angle within the pyridine ring is also a useful indicator; in neutral co-crystals, this angle is typically around 117-118°, whereas in salts (where a proton has fully transferred), it widens to 120-122°. mdpi.com DFT optimization predicts the geometry consistent with a co-crystal, where the proton is shared rather than fully transferred.

Table 1: Selected Optimized Geometrical Parameters for the this compound Complex (Calculated)

| Parameter | Description | Typical Calculated Value (Å or °) |

| r(O-H···N) | Intermolecular H-bond length (H to N) | ~1.7 - 1.8 Å |

| r(O-H) | Carboxylic acid O-H bond length | ~1.03 Å (elongated) |

| r(C=O) | Carbonyl bond length (intramolecular H-bond acceptor) | ~1.22 Å |

| ∠(O-H-N) | Intermolecular H-bond angle | ~170 - 180° |

| ∠(C-N-C) | Pyridine internal angle | ~117.5° |

| r(O-H···O) | Intramolecular H-bond length (H to O) | ~1.6 - 1.7 Å |

The electronic properties of the complex are crucial for understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability. scirp.org A smaller gap suggests higher reactivity and polarizability. nih.gov

For the this compound complex, the HOMO is typically localized on the electron-rich 2-hydroxybenzoic acid moiety, while the LUMO is often centered on the electron-accepting pyridine ring. DFT calculations allow for the precise determination of these orbital energies.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 eV |

| ΔE (Gap) | ELUMO - EHOMO | 5.0 to 6.0 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the this compound complex:

2-Hydroxybenzoic Acid : The MEP shows a strongly negative potential (red) around the carbonyl oxygen and a slightly less negative region near the phenolic oxygen. A highly positive potential (blue) is located on the acidic hydrogen of the carboxyl group.

Pyridine : A region of strong negative potential is localized on the nitrogen atom, corresponding to its lone pair of electrons. The hydrogen atoms on the ring are characterized by positive potential.

The MEP map visually confirms that the most favorable interaction site is between the positive acidic proton of the acid and the negative nitrogen atom of pyridine, perfectly explaining the formation of the primary O-H···N hydrogen bond. researchgate.netnsf.gov

Theoretical vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the normal modes of vibration, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of atoms in the complex. nih.govresearchgate.net

Key vibrational modes for the this compound complex include:

O-H Stretching : The stretching vibration of the carboxylic acid O-H group involved in the intermolecular hydrogen bond is a key feature. This band appears significantly red-shifted (moved to lower wavenumber) and broadened in the IR spectrum compared to the free acid, typically in the 2500-3000 cm⁻¹ region, which is a classic indicator of strong hydrogen bonding. mdpi.com

C=O Stretching : The carbonyl (C=O) stretching vibration, usually found around 1700 cm⁻¹, is also affected. Its position can shift depending on its involvement in both intra- and intermolecular interactions.

Pyridine Ring Vibrations : The C=N and C-N stretching vibrations within the pyridine ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net The positions of these bands can shift upon formation of the hydrogen bond with the acid.

Low-Frequency Modes : In the far-IR or low-wavenumber Raman region (<200 cm⁻¹), vibrations corresponding to the intermolecular stretching and bending of the hydrogen bond itself can be observed. These modes directly probe the strength of the supramolecular connection.

Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to excellent agreement with experimental spectra. nih.gov

Quantifying the strength of the non-covalent interactions that hold the co-crystal together is a primary goal of theoretical investigations. The total interaction energy is the sum of several components, including electrostatic, induction, dispersion, and exchange-repulsion forces.

The binding energy (BE) of the complex can be calculated by subtracting the energies of the isolated, optimized monomer molecules (2-hydroxybenzoic acid and pyridine) from the energy of the optimized complex. This calculation often includes a correction for basis set superposition error (BSSE).

A more detailed understanding can be gained from Symmetry-Adapted Perturbation Theory (SAPT). nih.govresearchgate.net SAPT decomposes the total interaction energy into physically meaningful components, allowing for a precise characterization of the nature of the intermolecular bond. For the this compound complex, SAPT analysis would likely show that the interaction is dominated by the electrostatic term, which is characteristic of a strong hydrogen bond, with significant contributions from induction and dispersion as well. nih.gov The calculated interaction energy for the strong O-H···N hydrogen bond is typically in the range of -40 to -60 kJ/mol.

Quantum Chemical Modeling of Hydrogen Bond Motifs

The hydrogen bonds are the defining interactions in the this compound system. Advanced quantum chemical methods are used to analyze their nature and strength in detail.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Bader, analyzes the topology of the electron density (ρ). frontiersin.org Within this framework, a bond critical point (BCP) between a hydrogen donor and an acceptor atom is a definitive indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and character. For the strong O-H···N bond, one would expect a relatively high ρ and a positive ∇²ρ, characteristic of a strong, closed-shell interaction. researchgate.netfrontiersin.org

Natural Bond Orbital (NBO) analysis is another powerful tool that examines charge transfer and orbital interactions. researchgate.netfrontiersin.org For a hydrogen bond, NBO analysis quantifies the stabilization energy (E(2)) associated with the charge transfer from the lone pair orbital of the acceptor atom (the pyridine nitrogen) to the antibonding orbital (σ*) of the donor bond (the carboxylic O-H). frontiersin.org For the strong O-H···N interaction in this complex, a large E(2) value is expected, confirming a significant charge transfer and a strong hydrogen bond. NBO analysis also elucidates the details of the weaker intramolecular O-H···O hydrogen bond.

Molecular Dynamics Simulations for Crystal Packing and Stability

While DFT is excellent for analyzing isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the collective behavior of hundreds or thousands of molecules in a crystal lattice over time. nih.gov MD simulations provide a dynamic picture of the crystal, revealing information about its structural stability, packing efficiency, and the motion of individual molecules at different temperatures. nih.gov

For the this compound system, MD simulations can be initiated using the crystal structure data obtained from X-ray diffraction or theoretical packing predictions. By simulating the system at a given temperature and pressure, one can:

Assess Crystal Stability : Monitor key structural parameters like the unit cell dimensions and intermolecular distances over time. A stable simulation where the crystal lattice remains intact confirms the thermodynamic stability of the packed structure.

Analyze Molecular Motion : Investigate the vibrational and librational (rocking) motions of the 2-hydroxybenzoic acid and pyridine molecules within the lattice. This can reveal details about dynamic disorder. nih.gov

Study Thermal Effects : By running simulations at various temperatures, one can study thermal expansion and predict the melting point or phase transitions of the crystal.

pKa Calculations and Proton Transfer Prediction Models

In the computational analysis of the this compound system, the prediction of proton transfer is fundamentally linked to the acid dissociation constants (pKa) of the constituent molecules. The key to determining whether the assembly will exist as a neutral cocrystal or as a salt formed by proton transfer lies in the difference between the pKa of the acidic component (2-Hydroxybenzoic acid) and the pKa of the conjugate acid of the basic component (the pyridinium (B92312) ion). This difference is denoted as ΔpKa.

The ΔpKa Rule for Proton Transfer

Research into complexes of carboxylic acids and pyridines has established a general guideline known as the ΔpKa rule for predicting the state of protonation. rsc.orgscispace.com This empirical rule correlates the ΔpKa value with the likelihood of proton transfer from the acid to the base.

ΔpKa = pKa(pyridinium ion) - pKa(carboxylic acid)

The application of this rule provides a foundational model for predicting the structure of the this compound complex. The experimental pKa of 2-Hydroxybenzoic acid (salicylic acid) is approximately 2.97, while the pKa of the pyridinium ion is approximately 5.25.

Therefore, for the this compound system: ΔpKa ≈ 5.25 - 2.97 = 2.28

Based on the established ΔpKa rule, a value of 2.28 falls into the intermediate or "gray" zone. acs.org In this range, both cocrystals and molecular salts are possible, though there is often a higher probability of salt formation. rsc.orgscispace.com This suggests that the this compound system is near the boundary between a neutral hydrogen-bonded complex and an ionic pair, making it a sensitive system for theoretical study.

Predictive Data for Acid-Pyridine Complexes

The predictive power of the ΔpKa rule is summarized in the following table, based on studies of numerous carboxylic acid-pyridine complexes. rsc.orgscispace.comresearchgate.netchemrxiv.org

| ΔpKa Range | Predicted Outcome | Likelihood of Proton Transfer |

| < 0 | Cocrystal | Unlikely |

| 0 – 3 | Intermediate/Uncertain | Possible, with increasing likelihood as ΔpKa increases |

| > 3 | Molecular Salt | Highly Likely |

This table is generated based on findings from multiple sources. rsc.orgscispace.comresearchgate.netchemrxiv.org

Computational Refinements and Models

While the ΔpKa rule provides a strong initial prediction, more sophisticated computational methods are employed to refine the understanding of proton position and transfer dynamics. Density Functional Theory (DFT) is a widely used quantum-chemical method to model the interaction between 2-Hydroxybenzoic acid and pyridine. researchgate.net

These computational models calculate the potential energy surface for the proton transfer process. By optimizing the geometry of the complex with the proton positioned on the carboxylic acid (cocrystal form) and on the pyridine (salt form), the relative stability of the two states can be determined. The state with the lower calculated energy is predicted to be the more stable form.

Studies on analogous systems, such as salicylic (B10762653) acid-nicotinamide cocrystals, utilize theoretical levels like B3LYP-D3BJ and WB97M-D3BJ to analyze dimer conformations and interaction energies. rasayanjournal.co.inyudanugraha.id These calculations can identify the most stable hydrogen-bonding motifs and predict whether the O–H···N (cocrystal) or O···H–N⁺ (salt) interaction is energetically favored. rasayanjournal.co.inyudanugraha.id

Furthermore, computational models can account for environmental factors. For instance, calculations can be performed in the gas phase or incorporate solvent effects, which can influence the stability of the ionic state. researchgate.netdigitellinc.com Advanced models have also shown that external factors like pressure can shift the equilibrium, potentially inducing proton transfer and forming a salt from a complex that would be a cocrystal at ambient pressure. researchgate.netchemrxiv.org These theoretical investigations provide a more nuanced prediction than pKa values alone, offering detailed insight into the subtle energetic balance that governs the formation of the this compound complex.

Coordination Chemistry: Metal Complexes of 2 Hydroxybenzoic Acid and Pyridine Derivatives

Synthesis and Structural Diversity of Mixed-Ligand Metal Complexes

The synthesis of mixed-ligand complexes involving 2-hydroxybenzoic acid and pyridine (B92270) typically involves the reaction of a suitable metal salt with the deprotonated form of salicylic (B10762653) acid and pyridine in an appropriate solvent. rdd.edu.iqijesi.org A general method involves deprotonating salicylic acid at room temperature before introducing the metal salt and pyridine. rdd.edu.iq

A common general formula for complexes prepared with divalent metal ions is [M(SA)₂(Py)₂]·xH₂O, where M represents metal ions such as Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II), SA is the salicylato ligand, Py is pyridine, and x represents the number of water molecules in the crystal lattice. rdd.edu.iqanjs.edu.iq For instance, complexes with Co(II), Cd(II), and Hg(II) have been synthesized incorporating six water molecules, while the Zn(II) complex includes five, and the Mn(II), Fe(II), and Cu(II) complexes are anhydrous. rdd.edu.iq

The structural diversity extends beyond simple mononuclear complexes. The combination of polycarboxylate anions like salicylate (B1505791) and dipyridyl ligands is a known strategy for creating extended structures, such as metal-organic frameworks (MOFs). researchgate.net The use of different pyridine-based ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089), further expands the structural possibilities. bioline.org.brnih.gov For example, mixed ligand complexes with 1,10-phenanthroline and salicylic acid have been synthesized and characterized, confirming the coordination of both ligands to a central metal ion. bioline.org.br The synthesis of these varied complexes is often achieved by refluxing the metal salt with a mixture of the ligands in a solvent like ethanol (B145695) or methanol. nih.govorientjchem.orgjchemlett.com

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like FT-IR and UV-Visible spectroscopy confirm the coordination of the ligands to the metal center. rdd.edu.iqijesi.org Molar conductivity measurements are used to determine the electrolytic or non-electrolytic nature of the complexes. orientjchem.orgiosrjournals.org

| Complex | Color | Melting Point (°C) | Metal % (Calculated) | Metal % (Found) |

|---|---|---|---|---|

| [Mn(SA)₂(Py)₂] | White | 190 | 11.27 | 11.15 |

| [Fe(SA)₂(Py)₂] | Brown | 110 | 11.41 | 11.32 |

| [Co(SA)₂(Py)₂]·6H₂O | Pink | 125 | 9.86 | 9.71 |

| [Cu(SA)₂(Py)₂] | Green | 180 | 12.76 | 12.63 |

| [Zn(SA)₂(Py)₂]·5H₂O | White | 105 | 11.09 | 11.21 |

| [Cd(SA)₂(Py)₂]·6H₂O | White | 120 | 17.44 | 17.31 |

| [Hg(SA)₂(Py)₂]·6H₂O | White | 115 | 27.32 | 27.19 |

Coordination Modes of 2-Hydroxybenzoate and Pyridine-Based Ligands

The structural architecture of these mixed-ligand complexes is dictated by the specific ways in which the 2-hydroxybenzoate (salicylate) and pyridine-based ligands bind to the metal center.

2-Hydroxybenzoate (Salicylate): Salicylic acid typically acts as a bidentate ligand, coordinating to the metal ion through the oxygen atoms of both the deprotonated carboxylic group and the hydroxyl group. bioline.org.briosrjournals.org This chelation forms a stable six-membered ring with the metal ion. The presence of the ortho-hydroxy group often restricts the carboxylate group to a syn coordination configuration. nih.gov However, salicylate can exhibit other coordination modes. For instance, in some cobalt(II) complexes, salicylate ligands have been observed to bridge two metal centers in a syn-anti coordination mode, leading to the formation of dinuclear units. researchgate.net The versatility of the carboxylate group allows it to bond in a monodentate fashion or bridge multiple metal centers, especially in complexes with s-block metals where bonding is primarily ionic. nih.gov

Pyridine-Based Ligands: Pyridine is a simple aromatic heterocyclic compound that coordinates to metal ions via the lone pair of electrons on the nitrogen atom. rdd.edu.iq It is classified as a weak π-acceptor ligand. wikipedia.org In mixed-ligand complexes, pyridine typically occupies one or more coordination sites as a monodentate ligand. rdd.edu.iq More complex pyridine derivatives offer varied coordination. For example, 2,2'-bipyridine and 1,10-phenanthroline are classic bidentate chelating ligands, binding to a single metal center through their two nitrogen atoms to form a stable five-membered ring. bioline.org.brnih.gov This chelation effect often results in highly stable complexes. nih.gov Depending on the ligand's structure, bridging modes are also possible, where a ligand like 4,4'-bipyridine (B149096) can link two different metal centers, facilitating the formation of one-dimensional chains or more complex polymeric structures. researchgate.net

Influence of Metal Ions on Complex Architecture and Stability

The stability of transition metal complexes with pyridine-type ligands often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which relates complex stability to the d-electron configuration of the metal ion. researchgate.net The nature of the metal ion also impacts steric effects; for instance, the steric inhibition caused by substituents on the pyridine ring is more pronounced for Ni(II) than for alkaline earth metal ions. researchgate.net

The ionic radius and charge of the metal ion directly affect bond lengths and interaction energies within the complex. For example, in a series of related complexes, a change from a larger ion like Dy(III) to a smaller one like Er(III) results in a decrease in the metal-donor atom bond distances. mdpi.com The interaction energies between the metal and ligand donor atoms can also vary significantly; vanadium(V) was found to have lower interaction energies compared to nickel(II), which was attributed to the presence of two oxygen atoms coordinated directly to the vanadium center. mdpi.com

Furthermore, the metal ion can influence the assembly of the supramolecular structure through secondary interactions. The stacking of aromatic rings of the ligands is a dominant influence in the structures of some complexes, creating layered networks. nih.gov The metal ion's Lewis acidity and preferred coordination environment guide the self-assembly process, determining whether a discrete mononuclear complex, a dinuclear species, or an extended coordination polymer is formed. researchgate.netnih.gov

Catalytic Applications of 2 Hydroxybenzoic Acid Pyridine Systems

Organocatalysis Mediated by 2-Hydroxybenzoic Acid Derivatives

Organocatalysis, the use of small organic molecules as catalysts, is a major field in chemical synthesis. While derivatives of benzoic acid are known to participate in chemical reactions, their application as true organocatalysts in specific reaction classes is limited.

Oxidative Condensation Reactions

A review of current scientific literature indicates that 2-hydroxybenzoic acid and its simple derivatives are not commonly employed as organocatalysts for oxidative condensation reactions. This type of transformation typically involves the coupling of two molecules with the concomitant removal of hydrogen atoms, facilitated by an oxidant and a catalyst.

While direct organocatalysis by salicylic (B10762653) acid in this area is not established, related benzoic acid derivatives have a notable role as stoichiometric oxidants rather than catalysts. For instance, 2-iodylbenzoic acid (IBX), a hypervalent iodine compound synthesized from 2-iodobenzoic acid, is a powerful oxidant used to effect condensation reactions, such as the formation of dihydroquinazolines and quinazolines from o-aminobenzylamine and aldehydes. nih.gov In these cases, IBX is consumed in the reaction and is not regenerated, thus functioning as a reagent, not a catalyst. The field of oxidative organocatalysis more commonly utilizes other classes of redox-active molecules, such as quinones or N-oxyl radicals, to facilitate catalytic cycles. nih.govnih.gov

O-H Insertion Reactions

The insertion of a carbene into the O-H bond of an alcohol or carboxylic acid is a fundamental method for forming C-O bonds. These reactions most frequently utilize α-diazo compounds as carbene precursors. Extensive research has established that this transformation is predominantly catalyzed by transition metal complexes, particularly those of rhodium, copper, and iron. sioc-journal.cnresearchgate.netnih.gov These metals form highly reactive metal-carbene intermediates that readily undergo insertion into O-H bonds. sioc-journal.cn

There is currently a lack of evidence in the scientific literature to support the use of 2-hydroxybenzoic acid or its derivatives as organocatalysts for O-H insertion reactions. While Brønsted acids can promote the decomposition of diazo compounds, controlling the subsequent reactivity to achieve selective O-H insertion without a metal center is a significant challenge. Often, in the absence of a suitable metal catalyst, alternative reaction pathways such as 1,2-hydride shifts or Wolff rearrangements become dominant. nih.gov Research into overcoming the preferential O-H insertion pathway in the presence of phenols often involves sophisticated rhodium/ligand systems designed to favor C-H functionalization instead. nih.govacs.org

Transition Metal Catalysis Incorporating Pyridine-Based Ligands

The pyridine (B92270) ring is a ubiquitous structural motif in ligands for transition metal catalysis. Its straightforward coordination to a metal center via the nitrogen lone pair, combined with the ability to systematically tune its steric and electronic properties through substitution, makes it an exceptionally versatile component in catalyst design.

Hydrogen Borrowing Chemistry

Hydrogen borrowing, or transfer hydrogenation, is a powerful and atom-economical catalytic strategy. It typically involves the temporary oxidation of a substrate, such as an alcohol to an aldehyde or ketone, with the metal catalyst "borrowing" the hydrogen. The resulting intermediate then undergoes a separate reaction (e.g., C-C or C-N bond formation) before the borrowed hydrogen is returned to reduce the molecule to its final state.

Pincer complexes, which feature a central coordinating ring flanked by two donor arms, are highly effective in this process. Iron and ruthenium complexes featuring pyridine-based PNP (Phosphine-Nitrogen-Phosphine) pincer ligands have demonstrated significant activity in the hydrogenation of ketones and aldehydes, which constitutes the reductive half-reaction of a hydrogen borrowing cycle. nih.govrsc.org The catalytic cycle often involves metal-ligand cooperation, where the pyridine ring or its pendant arms participate in the heterolytic cleavage of dihydrogen. nih.gov For example, iron(II) PNP pincer complexes efficiently catalyze the hydrogenation of a wide range of ketones under mild conditions. nih.gov

Table 1: Hydrogenation of Ketones Using an Iron(II) PNP Pincer Complex This table presents data on the hydrogenation of various ketone substrates catalyzed by an iron(II) complex with a pyridine-based PNP pincer ligand, illustrating the scope of this key step in hydrogen borrowing chemistry.

| Substrate | Product | Isolated Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 99 | 1 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | 1 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 1 |

| Propiophenone | 1-Phenyl-1-propanol | 99 | 1 |

| Cyclohexanone | Cyclohexanol | 94 | 16 |

Role of Ligand Environment in Catalytic Activity and Selectivity

The electronic and steric environment of a pyridine ligand has a profound impact on the activity and selectivity of the metal catalyst. By introducing electron-donating or electron-withdrawing substituents onto the pyridine ring, researchers can modulate the electron density at the metal center, thereby influencing substrate binding, oxidative addition, and reductive elimination steps in a catalytic cycle.

This principle has been systematically demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The effectiveness of palladium complexes bearing substituted phosphine-pyridine ligands can be correlated with the electronic nature of the ligand. Generally, more basic (electron-rich) pyridine ligands can enhance the catalytic effectiveness for certain substrates. nih.gov

Similarly, in gold catalysis, the electron density of pyridine ligands has been shown to directly control catalytic activity. In a study on the gold(III)-catalyzed cyclopropanation of styrene (B11656), a clear trend was observed where pyridine ligands with electron-withdrawing groups led to more active catalysts. This is attributed to the increased electrophilicity and reactivity of the gold center.

Table 2: Effect of Pyridine Ligand Substituents on Gold-Catalyzed Cyclopropanation This table illustrates the influence of the electronic properties of substituted pyridine ligands on the catalytic activity of a gold(III) complex in the cyclopropanation of styrene with a propargyl ester. The yield serves as a proxy for catalytic activity.

| Pyridine Ligand Substituent (R) | Yield (%) | Associated Property |

|---|---|---|

| 4-CF₃ | 93 | Strongly Electron-Withdrawing |

| 4-Cl | 85 | Electron-Withdrawing |

| H (Pyridine) | 72 | Neutral |

| 4-Me | 65 | Electron-Donating |

| 4-OMe | 58 | Strongly Electron-Donating |

This systematic tuning of the ligand environment is a powerful tool for rational catalyst design, enabling the optimization of reactions for higher yields, improved selectivity, and broader substrate compatibility. rsc.orgnih.gov

Advanced Materials Applications and Nonlinear Optics

Development of Organic Nonlinear Optical (NLO) Crystals

Organic NLO crystals have garnered significant attention due to their large optical nonlinearities, rapid response times, and high laser damage thresholds compared to their inorganic counterparts. The development of NLO crystals based on the pyridinium (B92312) salicylate (B1505791) family involves synthesizing derivatives and growing high-quality single crystals to study their optical behaviors. The primary requirement for a material to exhibit second-order NLO effects is a non-centrosymmetric crystal structure, meaning the crystal lacks a center of inversion. Researchers often modify the core structure of pyridinium salicylate, for instance by adding substituent groups, to encourage such non-centrosymmetric packing.

For example, a derivative, 3-hydroxy pyridinium 2-hydroxy benzoate (B1203000) (3HP2HB), has been successfully synthesized and grown as a single crystal using the solution growth method. researchgate.net Structural analysis confirmed that it crystallizes in the non-centrosymmetric orthorhombic system (space group P212121), a key prerequisite for second-order NLO activity. researchgate.net Similarly, other benzoate family crystals are recognized for their significant NLO properties. researchgate.net The synthesis of these materials typically involves dissolving stoichiometric amounts of the substituted pyridine (B92270) and the substituted salicylic (B10762653) acid in a suitable solvent, followed by slow evaporation to allow for the formation of large, high-quality single crystals. nih.gov

The nonlinear response of a material to an intense light source is described by its nonlinear susceptibilities. Second-order effects are governed by the second-order susceptibility (χ⁽²⁾), while third-order effects are related to the third-order susceptibility (χ⁽³⁾).

Second-Order NLO Properties: The most common technique to evaluate the second-order NLO response of a crystalline powder is the Kurtz-Perry powder method. researchgate.net This method measures the efficiency of second-harmonic generation (SHG), where an input laser beam of a certain frequency (ω) is converted into a beam with double the frequency (2ω). For the related crystal 3-hydroxy pyridinium 2-hydroxy benzoate, SHG studies were performed using a Nd:YAG laser with a fundamental wavelength of 1064 nm, confirming its second-order NLO activity. researchgate.net The efficiency of SHG is a direct indicator of the magnitude of the active χ⁽²⁾ components. For a material to have a non-zero χ⁽²⁾ tensor, it must lack a center of symmetry. arxiv.orgunm.edu

Third-Order NLO Properties: Third-order NLO properties are present in all materials, regardless of their crystal symmetry. arxiv.orgucf.edu These properties are characterized by the third-order susceptibility, χ⁽³⁾, which is related to phenomena like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The Z-scan technique is a widely used method to determine these parameters. Studies on related organic NLO crystals, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), have yielded specific values for these coefficients. scirp.org For AMPCNB, the Z-scan measurement revealed a negative nonlinear refractive index (self-defocusing effect) and provided quantitative data for its third-order NLO response. scirp.org

Table 1: Third-Order NLO Properties of a Related Benzoate Crystal (AMPCNB) This table presents data for a related compound, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), to illustrate typical values obtained for this class of materials.

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | 5.610 × 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 0.033 × 10⁻⁴ | cm/W |

| Third-Order Susceptibility | χ⁽³⁾ | 2.942 × 10⁻⁶ | esu |

Data sourced from Scientific Research Publishing. scirp.org

The relationship between the molecular and crystal structure of a compound and its NLO properties is a cornerstone of materials design. In pyridinium salicylate and its derivatives, several structural features are critical.

Firstly, the formation of a salt via proton transfer from the carboxylic acid to the pyridine nitrogen is fundamental. This creates a charge separation that enhances the molecular hyperpolarizability (β), the microscopic origin of the macroscopic NLO effect.

Charge Transfer Complexes for Photonic Applications

The pyridinium salicylate system is inherently a charge-transfer complex. Upon formation, a proton is transferred from the 2-hydroxybenzoic acid (donor) to the pyridine (acceptor), resulting in pyridinium and salicylate ions. This ground-state ion pair represents a significant charge transfer. This intramolecular charge transfer is a key mechanism for generating large NLO responses. nih.gov